2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid
Overview
Description
2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol . It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is substituted with a tert-butylcarbamoyl group. This compound is primarily used in research and development settings, particularly in the synthesis of more complex organic molecules.
Scientific Research Applications
2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with tert-butyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives with additional oxygen-containing functional groups.
Reduction: Cyclohexanecarboxylic acid derivatives with reduced functional groups.
Substitution: New compounds with different functional groups replacing the tert-butylcarbamoyl group.
Mechanism of Action
The mechanism of action of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylcarbamoyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound without the tert-butylcarbamoyl group.
2-(Tert-butylcarbamoyl)benzoic acid: A similar compound with a benzene ring instead of a cyclohexane ring.
2-(Tert-butylcarbamoyl)cyclopentanecarboxylic acid: A similar compound with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid is unique due to its specific structure, which combines the stability of the cyclohexane ring with the reactivity of the tert-butylcarbamoyl group. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
2-(tert-butylcarbamoyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYLQMLQBRWTPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398063 | |
Record name | 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69049-86-1 | |
Record name | 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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